(Z)-2-(4-cyanopiperidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a cyano group and an N-hydroxyacetimidamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide typically involves the reaction of 4-cyanopiperidine with N-hydroxyacetimidamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetamide
- 2-(4-Cyanopiperidin-1-yl)-N-hydroxypropionamide
Uniqueness
2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide is unique due to its specific structural features, such as the combination of a cyano group and an N-hydroxyacetimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(4-cyanopiperidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H14N4O/c9-5-7-1-3-12(4-2-7)6-8(10)11-13/h7,13H,1-4,6H2,(H2,10,11) |
InChI Key |
ZYKUEPUCXXCSFV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1C#N)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1C#N)CC(=NO)N |
Origin of Product |
United States |
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